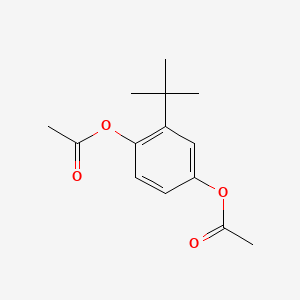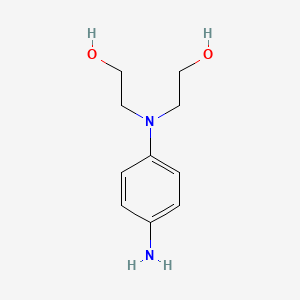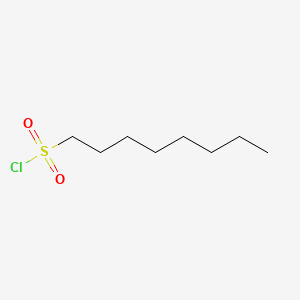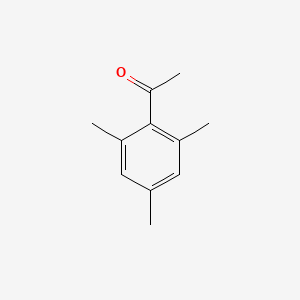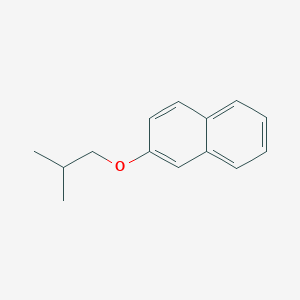
2,4,4,6-Tetrabromo-2,5-ciclohexadienona
Descripción general
Descripción
2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TBCD) is a brominated cyclic ketone compound that has been studied for its potential applications in various scientific fields. TBCD is a colorless solid with a molecular weight of 551.4 g/mol and a melting point of 119.2 °C. It is an important synthetic intermediate for the production of various organic compounds, including pharmaceuticals and agrochemicals. TBCD has also been studied as a potential therapeutic agent due to its potential antioxidant and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Desoxigenación de Sulfóxidos
2,4,4,6-Tetrabromo-2,5-ciclohexadienona se ha utilizado como catalizador para la desoxigenación eficiente de sulfóxidos a sus sulfuros correspondientes con 1,3-ditiano . Este proceso es crucial en la química orgánica, ya que permite la transformación de sulfóxidos, que se encuentran comúnmente en varios productos farmacéuticos y agroquímicos, en sulfuros.
Conversión de Alcoholes a Azidas
Otra aplicación importante de this compound es su uso como reactivo para la conversión de alcoholes a azidas . Las azidas son grupos funcionales que se utilizan a menudo en química click, un tipo de reacción química que se utiliza ampliamente en el descubrimiento de fármacos y la ciencia de materiales debido a su alto rendimiento y especificidad.
Mecanismo De Acción
Target of Action
The primary targets of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone are sulfoxides and alcohols . The compound acts as a catalyst for the efficient deoxygenation of sulfoxides to their corresponding sulfides . It is also used as a reagent for the conversion of alcohols to azides .
Mode of Action
2,4,4,6-Tetrabromo-2,5-cyclohexadienone interacts with its targets through a catalytic process. In the case of sulfoxides, it facilitates the removal of oxygen, resulting in the formation of sulfides . When interacting with alcohols, it aids in their conversion to azides .
Biochemical Pathways
The action of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone affects the biochemical pathways of sulfoxides and alcohols. By catalyzing the deoxygenation of sulfoxides, it alters the sulfur oxidation state, impacting various downstream processes that rely on these compounds . Similarly, the conversion of alcohols to azides can influence numerous biochemical reactions, given the role of these substances in various biological systems .
Pharmacokinetics
Given its use as a catalyst and reagent, its bioavailability would largely depend on the specific conditions of the reaction it is involved in, including factors such as concentration, temperature, and ph .
Result of Action
The molecular and cellular effects of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone’s action are primarily seen in the transformation of sulfoxides to sulfides and alcohols to azides . These transformations can have various downstream effects, depending on the specific roles of the original and resulting compounds in the biological system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,4,6-Tetrabromo-2,5-cyclohexadienone. For instance, factors such as temperature, pH, and the presence of other substances can affect the rate and efficiency of the catalytic processes it is involved in . Furthermore, as a solid compound, its stability may be affected by conditions such as humidity and light exposure .
Safety and Hazards
Direcciones Futuras
TBCO has wide applications in synthetic organic chemistry . It has been used in the preparation of linear poly(phenyleneoxides), direct monobromination of imidazoles and N-methylindoles, regioselective monobromination of aromatic amines to form 4-bromoanilines in high yields, and more . Its future directions could include further exploration of its applications in various chemical reactions and synthesis processes .
Análisis Bioquímico
Biochemical Properties
2,4,4,6-Tetrabromocyclohexa-2,5-dienone plays a significant role in biochemical reactions as a catalyst. It is particularly effective in the deoxygenation of sulfoxides to their corresponding sulfides when used with 1,3-dithiane . Additionally, it serves as a reagent for the conversion of alcohols to azides . The compound interacts with various enzymes and proteins, facilitating these transformations through its ability to form charge-transfer molecular complexes. For instance, it forms solid charge-transfer molecular complexes with 4-(aminomethyl)piperidine, which have been studied for their spectroscopic characteristics .
Cellular Effects
The effects of 2,4,4,6-Tetrabromocyclohexa-2,5-dienone on cellular processes are primarily related to its role as a reagent in biochemical reactions. It influences cell function by participating in the deoxygenation of sulfoxides and the conversion of alcohols to azides, which can affect cellular metabolism and signaling pathways. The compound’s ability to liberate bromonium ions when treated with polyenes suggests that it may also play a role in cell signaling pathways involving brominated intermediates .
Molecular Mechanism
At the molecular level, 2,4,4,6-Tetrabromocyclohexa-2,5-dienone exerts its effects through the formation of charge-transfer complexes and the liberation of bromonium ions. These interactions facilitate the deoxygenation of sulfoxides and the conversion of alcohols to azides . The compound’s ability to form complexes with 4-(aminomethyl)piperidine and its spectroscopic characteristics have been studied, providing insights into its molecular mechanism . Additionally, the liberation of bromonium ions when treated with polyenes highlights its role in nucleophilic substitution reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2,4,4,6-Tetrabromocyclohexa-2,5-dienone are crucial factors that influence its long-term effects on cellular function. The compound is known to form stable charge-transfer complexes, which can persist over time . Its reactivity with polyenes and other substrates suggests that it may undergo degradation under certain conditions . Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of 2,4,4,6-Tetrabromocyclohexa-2,5-dienone in animal models vary with different dosages. At lower doses, the compound may effectively catalyze biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects due to its reactivity and potential to liberate bromonium ions . Threshold effects and toxicity studies are essential to determine the safe and effective dosage range for this compound in animal models.
Metabolic Pathways
2,4,4,6-Tetrabromocyclohexa-2,5-dienone is involved in metabolic pathways related to the deoxygenation of sulfoxides and the conversion of alcohols to azides . The compound interacts with enzymes and cofactors that facilitate these transformations, affecting metabolic flux and metabolite levels. Its role in liberating bromonium ions also suggests potential interactions with other metabolic pathways involving brominated intermediates .
Transport and Distribution
The transport and distribution of 2,4,4,6-Tetrabromocyclohexa-2,5-dienone within cells and tissues are influenced by its ability to form charge-transfer complexes and interact with transporters or binding proteins. These interactions affect its localization and accumulation within specific cellular compartments . The compound’s reactivity with polyenes and other substrates also suggests that it may be distributed to areas where these substrates are present .
Subcellular Localization
The subcellular localization of 2,4,4,6-Tetrabromocyclohexa-2,5-dienone is determined by its ability to form charge-transfer complexes and its interactions with specific biomolecules. These interactions may direct the compound to specific compartments or organelles within the cell . Additionally, post-translational modifications and targeting signals may influence its localization and activity within subcellular structures .
Propiedades
IUPAC Name |
2,4,4,6-tetrabromocyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br4O/c7-3-1-6(9,10)2-4(8)5(3)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQJGRGGIUNVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CC1(Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174089 | |
| Record name | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20244-61-5 | |
| Record name | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20244-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020244615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20244-61-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176338 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,4,6-tetrabromocyclohexa-2,5-dienone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,4,6-TETRABROMOCYCLOHEXA-2,5-DIENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKX5FJE3UT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



